molecular formula C25H20N2O5 B11136141 1-(3,4-Dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11136141
M. Wt: 428.4 g/mol
InChI Key: OCNXGNGEUPVFAC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure comprises a fused chromene-pyrrole-dione system, functionalized with a 3,4-dimethoxyphenyl group at position 1 and a 6-methylpyridin-2-yl substituent at position 2. This compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .

Properties

Molecular Formula

C25H20N2O5

Molecular Weight

428.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20N2O5/c1-14-7-6-10-20(26-14)27-22(15-11-12-18(30-2)19(13-15)31-3)21-23(28)16-8-4-5-9-17(16)32-24(21)25(27)29/h4-13,22H,1-3H3

InChI Key

OCNXGNGEUPVFAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno[2,3-c]pyrrole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in drug development.

Chemical Structure and Properties

  • Molecular Formula : C27H24N2O5
  • Molecular Weight : 456.5 g/mol
  • IUPAC Name : 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Biological Activities

The biological activities of this compound have been explored in various studies, indicating its potential in several therapeutic areas:

Anticancer Activity

Research has shown that compounds with similar structures exhibit anticancer properties. The mechanism of action is believed to involve the modulation of specific molecular targets related to cancer cell proliferation and apoptosis. For instance, studies on related chromeno[2,3-c]pyrroles have demonstrated inhibition of tumor growth in vitro and in vivo models.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial and fungal strains. This activity is often attributed to the presence of methoxy groups which enhance the interaction with microbial targets.

Antioxidant Activity

Antioxidant assays have indicated that this compound exhibits significant free radical scavenging activity. The DPPH (1,1-Diphenyl-2-picrylhydrazyl) method is commonly used to assess the antioxidant capacity of such compounds. The presence of aromatic methoxy groups contributes to its electron-donating ability, enhancing its antioxidant effects.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. Potential targets include:

  • Monoamine Oxidase B (MAO-B) : Inhibition may lead to increased levels of neurotransmitters.
  • Cyclooxygenase-2 (COX-2) : Modulating this enzyme could reduce inflammation.
  • Nuclear Factor Kappa B (NF-KB) : Inhibition may contribute to reduced cancer cell survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Anticancer Studies : A study involving derivatives of chromeno[2,3-c]pyrroles demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 30 µM.
  • Antimicrobial Efficacy : Testing against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) as low as 15 µg/mL for certain derivatives.
  • Antioxidant Evaluation : In vitro assays revealed that the compound exhibited a total antioxidant capacity comparable to known antioxidants like ascorbic acid.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AnticancerCytotoxicity against MCF-7 cellsStudy A
AntimicrobialMIC against Staphylococcus aureusStudy B
AntioxidantDPPH scavenging activityStudy C

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives in terms of structural features, synthetic yields, physical properties, and substituent effects.

Key Observations :

  • The 6-methylpyridin-2-yl substituent introduces a nitrogen heterocycle, which may confer unique binding interactions in biological systems compared to purely aromatic or aliphatic substituents .
Physical and Spectroscopic Properties
Compound Melting Point (°C) IR (C=O Stretch, cm⁻¹) Notable NMR Features (δ, ppm)
Target Compound Not reported ~1711 (predicted) Aromatic protons: ~6.67–7.63 (DMSO-d6)
4{4–19-7} 195–197 1711 7.63 (s, 1H), 3.81–3.68 (m, OCH₃)
(1R)-derivative Not reported ~1711 (predicted) 5.67 (s, 1H, chiral center)

Analysis :

  • The target compound’s predicted IR spectrum aligns with the carbonyl stretches (~1711 cm⁻¹) observed in 4{4–19-7} .
  • Aromatic proton signals in the target compound’s ¹H NMR are expected to resemble those of 4{4–19-7} , with distinct shifts for the 6-methylpyridin-2-yl group (~2.49 ppm for CH₃) .

Preparation Methods

Synthesis of Chromeno-Pyrrole Core

The core is assembled via a Michael addition-cyclization sequence:

  • Michael Adduct Formation : Reacting 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 4 with methyl vinyl ketone in THF at 0°C forms a diketone intermediate.

  • Cyclization : Treating the intermediate with POCl₃ at 80°C induces ring closure, yielding the chromeno[2,3-c]pyrrole scaffold.

Functionalization with Aryl Groups

The 3,4-dimethoxyphenyl and 6-methylpyridin-2-yl groups are introduced via nucleophilic aromatic substitution:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of the core with 3,4-dimethoxyphenylboronic acid and 2-bromo-6-methylpyridine achieves substitution at positions 1 and 2.

  • Optimized Conditions : Using Pd(OAc)₂/XPhos in toluene at 110°C for 12 hours affords 58–64% yield.

Catalytic Methods for Enhanced Efficiency

Lewis Acid Catalysis

ZnCl₂ or FeCl₃ (10 mol%) in DMF accelerates the cyclization step, reducing reaction time from 20 to 8 hours. This method improves yield to 78% while maintaining selectivity.

Organocatalytic Asymmetric Synthesis

Proline-derived catalysts enable enantioselective formation of the dihydrochromeno-pyrrole core. Using (S)-α,α-diphenylprolinol trimethylsilyl ether (20 mol%) in CH₂Cl₂, enantiomeric excess (ee) reaches 88%.

Solvent and Temperature Optimization

Solvent Screening

SolventYield (%)Purity (%)
Ethanol7295
DMF6893
THF6189
Acetonitrile5587

Ethanol maximizes yield due to its polarity and ability to stabilize intermediates.

Temperature Profiling

StepTemperature (°C)Time (h)
Imine formation250.5
Knoevenagel adduct400.3
Cyclization8020

Exceeding 80°C promotes side reactions, reducing yield by 15–20%.

Purification Techniques

Recrystallization

  • Solvent Pair : Ethanol/water (3:1) removes unreacted aldehydes and amines.

  • Purity : ≥98% after two recrystallizations.

Chromatography

  • Normal Phase SiO₂ : Eluting with ethyl acetate/hexane (1:2) isolates the product from regioisomers.

  • Recovery : 85–90% with >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.8 Hz, 1H, pyridine-H), 7.94 (s, 1H, pyrrole-H), 6.92–7.35 (m, 6H, aromatic-H), 3.87 (s, 6H, OCH₃), 2.51 (s, 3H, CH₃).

  • IR (KBr): 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (conjugated ketone), 1611 cm⁻¹ (C=N).

XRD Analysis

Single-crystal X-ray diffraction confirms the fused tetracyclic structure with dihedral angles of 12.3° between the pyridine and chromene rings.

Challenges and Mitigation

Regioisomer Formation

Using excess 6-methylpyridine-2-carbaldehyde (1.2 equiv) suppresses competing pathways, reducing regioisomer content from 15% to <3%.

Oxidative Degradation

Storing the compound under argon at −20°C prevents oxidation of the dihydropyrrole moiety, extending shelf life to 6 months.

Scalability and Industrial Relevance

A pilot-scale synthesis (500 g batch) in ethanol achieves 70% yield with 97% purity, demonstrating feasibility for preclinical production. Continuous flow systems further enhance throughput, reducing cycle time by 40%.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated [2+2] cycloaddition using Ru(bpy)₃Cl₂ reduces energy input, enabling room-temperature synthesis.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes catalyze regioselective hydroxylation, offering a sustainable route to analogs .

Q & A

Q. What synthetic methodologies are established for synthesizing this compound?

The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (room temperature to 80°C, 15 min–2 h). The reaction tolerates diverse substituents (e.g., methoxy, halogens, alkyl chains) and achieves yields of 43–86%, with isolation via crystallization (no chromatography required). Key advantages include scalability and compatibility with 223 derivatives .

Q. What analytical techniques confirm purity and structural integrity?

  • HPLC : Purity >95% .
  • Spectroscopy : ¹H/¹³C NMR for substituent positioning, IR for functional group validation, and MS for molecular weight confirmation .
  • Crystallography : Used for resolving complex stereochemistry in derivatives .

Q. What substituent groups are compatible with the core scaffold?

The reaction accommodates:

  • Aryl aldehydes : Methoxy, methyl, ethyl, allyl, benzyl, halogens.
  • Primary amines : Aliphatic and aromatic amines.
  • Methyl esters : Substituents like Cl, F, and methyl groups on the phenyl ring .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction kinetics and yields?

  • Electron-donating groups (e.g., -OMe) : Require extended heating (up to 2 h) due to slower cyclization. Yields: 60–86%.
  • Electron-withdrawing groups (e.g., -NO₂) : Accelerate reaction (15–20 min heating). Yields: 43–70% due to competing side reactions.
    Methodological Tip: Optimize heating duration based on substituent electronics to maximize yield .

Q. How can yield discrepancies be resolved during scale-up?

  • Stoichiometry : Use 1.1 equivalents of amines for aldehydes with phenolic hydroxyls to suppress side products.
  • Purification : Recrystallization in ethanol/water mixtures improves purity without chromatography.
  • Process Control : Monitor reaction progress via TLC or in-situ IR to terminate heating at optimal conversion .

Q. What strategies enable functionalization for biological activity studies?

Post-synthetic modification :

  • Ring-opening with hydrazine : Converts the dihydrochromeno-pyrrole core into 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, expanding bioactivity screening potential.
  • Derivative libraries : Prioritize substituents with known pharmacophoric motifs (e.g., halogenated aryl groups for target engagement) .

Theoretical & Practical Implications

  • Drug Discovery : The 223-compound library provides a robust platform for SAR studies, particularly in kinase or protease inhibition assays .
  • Mechanistic Insights : Computational modeling (DFT) of the multicomponent reaction could elucidate transition states and guide catalyst design .

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